Synthesis of Barium Acetate Monohydrate from Barium Carbonate: A Technical Guide
Synthesis of Barium Acetate Monohydrate from Barium Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of barium acetate (B1210297) monohydrate from barium carbonate. The document details the chemical theory, experimental protocols, and key data points relevant to the production of this important chemical compound. Barium acetate serves as a versatile precursor in the synthesis of various functional materials, including barium titanate (BaTiO3) for electronic components, and is utilized as a mordant in the textile industry and a catalyst in organic synthesis.[1][2]
Chemical Principles
The synthesis of barium acetate from barium carbonate is a straightforward acid-base reaction. Acetic acid reacts with the insoluble barium carbonate to form the soluble salt barium acetate, along with water and carbon dioxide gas.[1][3] The balanced chemical equation for this reaction is:
BaCO₃ + 2CH₃COOH → Ba(CH₃COO)₂ + H₂O + CO₂
The reaction proceeds by the protonation of the carbonate ion by acetic acid, leading to the formation of carbonic acid (H₂CO₃), which is unstable and decomposes into water and carbon dioxide. The barium cation (Ba²⁺) and acetate anions (CH₃COO⁻) remain in solution.
The desired product, barium acetate monohydrate ((CH₃COO)₂Ba · H₂O), is obtained through controlled crystallization from the aqueous solution. The hydration state of the crystallized barium acetate is dependent on the temperature of crystallization. Barium acetate monohydrate crystallizes at temperatures between 25 °C and 40 °C.[4] Above 41 °C, the anhydrous form is favored.[4]
Physicochemical Data
A summary of the key physicochemical properties of the reactants and products is provided below for easy reference.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Solubility in Water |
| Barium Carbonate | BaCO₃ | 197.34 | White powder | 4.29 | 811 | 0.02 g/L (20 °C) |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Colorless liquid | 1.049 | 16.6 | Miscible |
| Barium Acetate (Anhydrous) | Ba(CH₃COO)₂ | 255.42 | White solid | 2.47 | 450 (decomposes)[3][5] | 590 g/L (20 °C)[6] |
| Barium Acetate Monohydrate | Ba(CH₃COO)₂·H₂O | 273.43[7] | White crystals | 2.19[4] | N/A | Moderately soluble[7] |
Experimental Protocol
The following is a detailed experimental protocol for the laboratory synthesis of barium acetate monohydrate from barium carbonate. This procedure is adapted from established industrial methods and general laboratory practices.
Materials and Equipment
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Materials:
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Barium carbonate (BaCO₃), high purity
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Glacial acetic acid (CH₃COOH)
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Deionized water
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Hydrogen peroxide (H₂O₂), 3% solution (optional, for purification)
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Barium hydroxide (B78521) (Ba(OH)₂), saturated solution (optional, for pH adjustment)
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Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Buchner funnel and filter paper
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Beakers
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Crystallizing dish
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Drying oven
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Synthesis Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a specific mass of barium carbonate. For every 1 mole of barium carbonate, a molar ratio of 1:2 to 1:2.2 of barium carbonate to glacial acetic acid should be used.[8]
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Reaction: Slowly add the glacial acetic acid to the barium carbonate with continuous stirring. The reaction will produce carbon dioxide, causing effervescence. Once the initial reaction subsides, begin heating the mixture to a gentle reflux (between 50-110 °C).[8] Continue the reflux until the evolution of CO₂ ceases, indicating the completion of the reaction.[8]
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Filtration: While the solution is still hot, filter it through a Buchner funnel to remove any unreacted barium carbonate or other insoluble impurities.
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Purification (Optional): To the hot filtrate, add a few drops of 3% hydrogen peroxide to oxidize any potential impurities. Adjust the pH to neutral (pH 7) by adding a saturated solution of barium hydroxide dropwise.[1]
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Crystallization: Transfer the purified filtrate to a crystallizing dish and allow it to cool slowly. Maintain the temperature between 25 °C and 40 °C to facilitate the crystallization of barium acetate monohydrate.[4]
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Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in an oven at a temperature below 40 °C to avoid the loss of water of hydration. A patent suggests drying at 120 °C for the anhydrous form, which implies lower temperatures are needed for the monohydrate.[8]
Expected Yield and Purity
Based on industrial preparations, a yield of over 99% and a purity of greater than 98% can be expected with this method.[8]
Table 2: Synthesis Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (BaCO₃:CH₃COOH) | 1 : 2.0 - 2.2[8] |
| Reaction Temperature | 50 - 110 °C (Reflux)[8] |
| Crystallization Temperature | 25 - 40 °C[4] |
| Expected Yield | > 99%[8] |
| Expected Purity | > 98%[8] |
Process Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of barium acetate monohydrate.
Caption: Chemical reaction pathway for the synthesis of barium acetate.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Barium Acetate: Essential Uses, Properties and Innovations [eureka.patsnap.com]
- 2. BARIUM ACETATE, 99+% - Ataman Kimya [atamanchemicals.com]
- 3. Barium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. Barium acetate - Wikipedia [en.wikipedia.org]
- 5. Barium Acetate - ProChem, Inc. [prochemonline.com]
- 6. Barium acetate | C4H6BaO4 | CID 10980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. CN103360235A - Preparation method of barium acetate - Google Patents [patents.google.com]
